molecular formula C19H21ClN2O3 B6093939 1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one

1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one

Cat. No.: B6093939
M. Wt: 360.8 g/mol
InChI Key: WWBPHLDXFFXJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-methoxyphenyl group, and a pyrrolidinone core

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: This step involves the reaction of a chlorobenzene derivative with a suitable reagent to introduce the chlorophenyl group.

    Introduction of the Hydroxy-Methoxyphenyl Group: This step involves the reaction of a phenol derivative with methoxy and hydroxy substituents.

    Formation of the Pyrrolidinone Core: This step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one: This compound lacks the methoxy group, which may affect its reactivity and biological activity.

    1-[(2-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methylamino]pyrrolidin-2-one: This compound lacks the hydroxy group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in the combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-25-18-7-6-13(8-17(18)23)10-21-15-9-19(24)22(12-15)11-14-4-2-3-5-16(14)20/h2-8,15,21,23H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBPHLDXFFXJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.